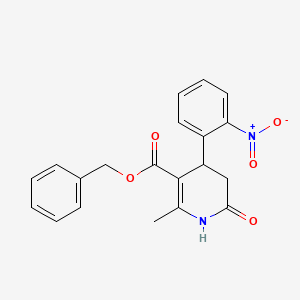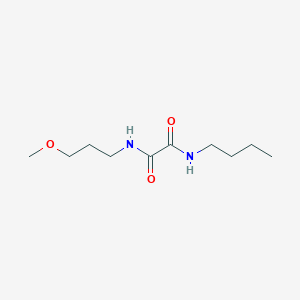![molecular formula C22H21N3O B5236591 2-phenyl-N-[4-(phenyldiazenyl)phenyl]butanamide](/img/structure/B5236591.png)
2-phenyl-N-[4-(phenyldiazenyl)phenyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenyl-N-[4-(phenyldiazenyl)phenyl]butanamide, also known as Sudan I, is a synthetic organic compound that is commonly used as a dye in the textile, food, and cosmetic industries. However, it has also been the subject of scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
2-phenyl-N-[4-(phenyldiazenyl)phenyl]butanamide I has been extensively studied for its potential applications in various scientific fields. In the field of chemistry, it has been used as a model compound for the study of azo dyes and their reactions. In the field of biochemistry, it has been used as a fluorescent probe for the detection of proteins and nucleic acids. In the field of pharmacology, it has been studied for its potential as an anticancer agent.
Wirkmechanismus
The mechanism of action of 2-phenyl-N-[4-(phenyldiazenyl)phenyl]butanamide I is not fully understood. However, it is believed to act by disrupting the normal function of cells and inducing apoptosis (programmed cell death). It has also been shown to inhibit the activity of certain enzymes and proteins involved in cell signaling pathways.
Biochemical and Physiological Effects:
2-phenyl-N-[4-(phenyldiazenyl)phenyl]butanamide I has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to induce DNA damage and oxidative stress in cells. In vivo studies have demonstrated its potential as an anticancer agent in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-phenyl-N-[4-(phenyldiazenyl)phenyl]butanamide I in lab experiments is its low cost and availability. It is also relatively easy to synthesize and purify. However, one limitation is its potential toxicity, which requires careful handling and disposal. It is also important to note that its effects may vary depending on the type of cells or organisms being studied.
Zukünftige Richtungen
There are several future directions for the study of 2-phenyl-N-[4-(phenyldiazenyl)phenyl]butanamide I. One area of interest is its potential as an anticancer agent, particularly in combination with other drugs or therapies. Another area of interest is its use as a fluorescent probe for the detection of biomolecules in living cells. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
2-phenyl-N-[4-(phenyldiazenyl)phenyl]butanamide I is synthesized through a multistep process that involves the reaction of aniline with diazonium salt, followed by the addition of a butanoyl chloride. The resulting product is then purified through recrystallization.
Eigenschaften
IUPAC Name |
2-phenyl-N-(4-phenyldiazenylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O/c1-2-21(17-9-5-3-6-10-17)22(26)23-18-13-15-20(16-14-18)25-24-19-11-7-4-8-12-19/h3-16,21H,2H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMFTXULEPTJJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001037644 |
Source


|
| Record name | Benzeneacetamide, .alpha.-ethyl-N-[4-(2-phenyldiazenyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001037644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-{4-[(E)-phenyldiazenyl]phenyl}butanamide | |
CAS RN |
418776-70-2 |
Source


|
| Record name | Benzeneacetamide, .alpha.-ethyl-N-[4-(2-phenyldiazenyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001037644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(1,3-benzodioxol-5-yl)-5-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5236538.png)
![N-(3'-methoxy-2-biphenylyl)-1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5236545.png)
![N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(4-methylphenyl)sulfonyl]phenylalaninamide](/img/structure/B5236548.png)
![1-[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B5236552.png)
![5-{[(4-methoxy-1-naphthyl)oxy]methyl}-N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-3-isoxazolecarboxamide](/img/structure/B5236559.png)

![(3aS*,6aR*)-3-[2-(4-fluorophenyl)ethyl]-5-[2-(hydroxymethyl)-4-pyridinyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5236567.png)
![methyl 4-{[(2,5-dichlorophenyl)amino]carbonyl}-2-{[4-(dimethylamino)benzoyl]amino}benzoate](/img/structure/B5236586.png)
![3-bromo-N-{[(4-chlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5236599.png)
![5-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-(acetylamino)benzenesulfonate](/img/structure/B5236605.png)

![{4-(2-chlorobenzyl)-1-[3-(ethoxymethyl)-4-methoxybenzyl]-4-piperidinyl}methanol](/img/structure/B5236614.png)
